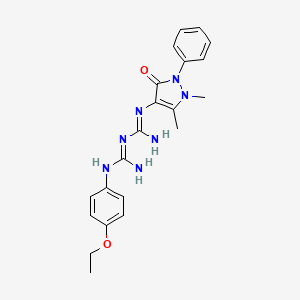
N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CFM-2 is a benzamide derivative that has been shown to have anti-inflammatory and analgesic effects.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide has also been shown to modulate the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide is its relatively simple synthesis method. N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide has also been shown to have low toxicity in animal studies. However, one limitation of N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide. One area of interest is the potential use of N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide as an anticancer agent. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide.
Synthesemethoden
The synthesis of N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide involves the reaction of 4-chloro-2-fluoroaniline and 2,6-dimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using chromatography techniques. The yield of N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide has been studied for its potential use as an anticancer agent.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-12-4-3-5-13(21-2)14(12)15(19)18-11-7-6-9(16)8-10(11)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIDBNLUTLPTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-benzoyl-4-piperidinyl)methyl]benzamide](/img/structure/B5874478.png)
![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate](/img/structure/B5874486.png)



![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)

![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)
![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)
